molecular formula C17H12N2O3 B5963716 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone

2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone

Cat. No. B5963716
M. Wt: 292.29 g/mol
InChI Key: GKMYRYKJYRENIU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone, also known as BVQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BVQ is a quinazolinone derivative that has been found to have a variety of biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of various cellular processes. By inhibiting PDE4, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone may have a variety of effects on the body, including anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, anxiolytic, and antidepressant effects. In addition, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to modulate the activity of various neurotransmitters and receptors in the brain, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its wide range of potential applications, making it a versatile compound for research. In addition, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to have relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation of using 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone, including further studies on its mechanism of action, its potential use in cancer treatment, and its potential use in the treatment of neurological disorders. In addition, there is potential for the development of new derivatives of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone with improved efficacy and safety profiles. Overall, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone is a promising compound for further research in a variety of scientific fields.

Synthesis Methods

2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone can be synthesized through a variety of methods, including the reaction of 2-aminobenzophenone with 2-hydroxybenzaldehyde in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a high yield of pure 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression. In drug discovery, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been studied as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17-12-3-1-2-4-13(12)18-16(19-17)8-6-11-5-7-14-15(9-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMYRYKJYRENIU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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